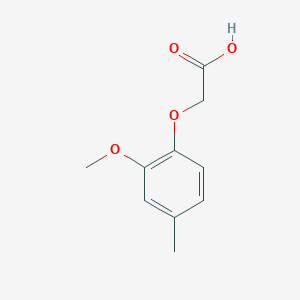

(2-Methoxy-4-methyl-phenoxy)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-3-4-8(9(5-7)13-2)14-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBJABLUBELSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283887 | |

| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-23-1 | |

| Record name | 6270-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-4-methyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHOXY-4-METHYLPHENOXY)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methoxy-4-methyl-phenoxy)-acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (2-Methoxy-4-methyl-phenoxy)-acetic acid

Introduction

This compound, a member of the phenoxyacetic acid class of organic compounds, represents a fascinating scaffold for chemical exploration.[1] While its more famous chlorinated relatives, such as 2,4-D and MCPA, are widely recognized for their potent herbicidal activities, the specific chemical and biological profile of this methoxy- and methyl-substituted analogue is less documented in publicly available literature.[2] This guide aims to provide a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry, analytical science, and the well-documented structure-activity relationships within the phenoxyacetic acid family to infer its properties and potential applications.[3]

This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential utility of novel phenoxyacetic acid derivatives. By providing detailed methodologies and explaining the scientific rationale behind them, we hope to empower fellow scientists to further investigate this and related compounds.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classic nucleophilic substitution reaction involves the formation of an ether from an organohalide and an alkoxide. In this specific case, the phenoxide of 2-methoxy-4-methylphenol (also known as creosol) acts as the nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.

Materials:

-

2-Methoxy-4-methylphenol (Creosol)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 6M

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Deprotonation of the Phenol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 2-methoxy-4-methylphenol in an aqueous solution of a strong base (e.g., 30% NaOH). The base should be in molar excess to ensure complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The use of a phenol, which is more acidic than aliphatic alcohols, allows for the use of hydroxide bases rather than more reactive reagents like sodium metal.

-

-

Nucleophilic Substitution:

-

To the stirred phenoxide solution, add a slight molar excess of chloroacetic acid.

-

Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours. The elevated temperature increases the rate of the SN2 reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, dilute it with water.

-

Acidify the solution by slowly adding 6M HCl until the pH is acidic (test with litmus paper). This step protonates the carboxylate group of the product, causing the this compound to precipitate if its solubility in the acidic aqueous medium is low. It also neutralizes any unreacted phenoxide.

-

Extract the aqueous mixture with diethyl ether. The organic product will partition into the ether layer.

-

Wash the ether layer with water to remove any remaining inorganic salts.

-

To separate the desired carboxylic acid product from any unreacted phenol, extract the ether layer with a saturated sodium bicarbonate solution. The acidic product will be deprotonated by the weak base and move into the aqueous bicarbonate layer, while the less acidic phenol will remain in the ether layer.

-

Carefully collect the aqueous bicarbonate layer and re-acidify it with 6M HCl. The purified this compound will precipitate as a solid.

-

-

Purification and Drying:

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain a purified product.

-

Dry the purified crystals under vacuum.

-

Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₀H₁₂O₄ | PubChem |

| Molecular Weight | 196.20 g/mol | PubChem |

| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | PubChem |

| CAS Number | 6270-23-1 | Santa Cruz Biotechnology |

| Appearance | Expected to be a white to off-white crystalline solid, similar to other phenoxyacetic acids. | Analogy to related compounds |

| Melting Point | Not experimentally determined. Isomeric (2-methylphenoxy)acetic acid has a melting point of 155-157 °C. The methoxy group may slightly alter this. | Analogy to (2-Methylphenoxy)acetic acid |

| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure. | General property of carboxylic acids |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and diethyl ether. The carboxylic acid moiety will allow for solubility in aqueous base. | Structural analysis |

| pKa | Not experimentally determined. Methoxyacetic acid has a pKa of 3.57, which is lower (more acidic) than acetic acid (4.76) due to the electron-withdrawing inductive effect of the ether oxygen. A similar acidifying effect is expected here. | Analogy to methoxyacetic acid |

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (-O-CH₂-COOH): A singlet at approximately 4.6 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.8 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), with carbons attached to oxygen appearing more downfield.

-

Methylene Carbon (-O-CH₂-COOH): A signal around 65-70 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal around 20 ppm.

A predicted ¹³C NMR spectrum is available in the SpectraBase database, which can serve as a reference.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O-C Stretch (Ether): Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 196.

-

Fragmentation: Common fragmentation pathways for phenoxyacetic acids include the loss of the carboxylic acid group and cleavage of the ether bond.

Analytical Methodologies

The analysis of this compound in various matrices would likely employ chromatographic techniques, which are standard for this class of compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation and quantification of phenoxyacetic acids.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. The acidic mobile phase is necessary to keep the carboxylic acid in its protonated form for better retention and peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 220-230 nm and 270-280 nm). For higher sensitivity and selectivity, mass spectrometry (LC-MS) can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of phenoxyacetic acids, but it typically requires derivatization to increase the volatility of the acidic analyte.

Derivatization and Analysis Workflow:

Caption: A typical workflow for the analysis of phenoxyacetic acids by GC-MS.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While no specific biological activity data has been published for this compound, we can infer potential activities based on the extensive research on the broader class of phenoxyacetic acids.

Plant Growth Regulation and Herbicidal Activity

Many phenoxyacetic acid derivatives are known to be synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry can lead to uncontrolled growth and death in susceptible plants, which is the basis for their use as herbicides.

Hypothesized Auxin-like Signaling Pathway:

Caption: A simplified, hypothetical signaling pathway for auxin-like activity.

The herbicidal activity of phenoxyacetic acids is highly dependent on the substitution pattern on the aromatic ring.[3] Generally, halogen substitutions at the 2- and 4-positions are associated with high herbicidal potency. The presence of a methoxy group at the 2-position and a methyl group at the 4-position in the target molecule makes its herbicidal activity uncertain without experimental validation. It is plausible that it may exhibit weaker herbicidal effects or act more as a plant growth regulator.

Potential Pharmaceutical Applications

Phenoxyacetic acid derivatives have also been investigated for a variety of pharmaceutical applications, including as:

-

Antisickling agents [4]

-

Endothelin receptor antagonists [1]

-

Radiotherapy sensitizers

-

Antimicrobial and anti-inflammatory agents [5]

The specific substitution pattern of this compound would need to be evaluated in relevant biological assays to determine if it possesses any of these activities. The combination of a methoxy and a methyl group provides a unique electronic and steric profile that could lead to novel biological interactions.

Conclusion

This compound is a structurally interesting member of the phenoxyacetic acid family that is readily accessible through well-established synthetic routes like the Williamson ether synthesis. While specific experimental data on its physicochemical properties and biological activities are currently limited, its chemical nature can be reliably predicted based on its structure and by analogy to related compounds. Its characterization can be achieved using standard spectroscopic and chromatographic techniques.

The rich history of diverse biological activities within the phenoxyacetic acid class suggests that this compound could be a valuable compound for further investigation in both agricultural and pharmaceutical research. This guide provides a solid foundation for scientists to begin their exploration of this promising molecule.

References

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved January 12, 2026, from [Link].

-

G. P. G. (2000). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Boll Chim Farm, 139(2), 73-80. Retrieved from [Link]

-

PubChem. (n.d.). 2-methoxyphenyl acetic acid. Retrieved January 12, 2026, from [Link].

-

Molecules. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-methylphenoxyacetic acid. Retrieved January 12, 2026, from [Link].

-

NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. Retrieved January 12, 2026, from [Link].

- JETIR. (2023).

-

PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

Molecules. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (2011). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved January 12, 2026, from [Link].

-

NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved January 12, 2026, from [Link].

-

SpectraBase. (n.d.). (2-formyl-4-methoxyphenoxy)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link].

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Retrieved from [Link]

-

PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Med Chem, 17(20), 2453-2464. Retrieved from [Link]

-

NIST. (n.d.). (4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (2004). (2-Methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

ChemBK. (2024). 4-Methylphenoxyacetic acid. Retrieved January 12, 2026, from [Link].

-

ATB. (n.d.). (2-Methylphenoxy)aceticacid. Retrieved January 12, 2026, from [Link].

-

NICNAS. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved January 12, 2026, from [Link].

-

MDPI. (2024). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). ZLY18. Retrieved January 12, 2026, from [Link].

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxyacetic acid. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved January 12, 2026, from [Link].

-

PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved January 12, 2026, from [Link].

-

PubChem. (n.d.). (2-Formyl-4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved January 12, 2026, from [Link].

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, methoxy-, methyl ester. Retrieved January 12, 2026, from [Link].

-

ResearchGate. (n.d.). a Mass spectra obtained for four polar compounds: (a) acetic acid, (b).... Retrieved January 12, 2026, from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Structure Elucidation of (2-Methoxy-4-methyl-phenoxy)-acetic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The definitive characterization of a molecule's structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs mechanistic understanding, and is a prerequisite for regulatory approval. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of (2-Methoxy-4-methyl-phenoxy)-acetic acid (C₁₀H₁₂O₄), a substituted phenoxyacetic acid.[1][2] This class of compounds is significant, with many derivatives exhibiting biological activity as synthetic auxins and herbicides.[3][4] We will move beyond a simple listing of techniques to explain the causal logic behind the experimental workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction and Synthetic Context

This compound is an aromatic carboxylic acid derivative. Understanding its structure is crucial for predicting its physicochemical properties, reactivity, and biological interactions.[5][] The logical starting point for any structure elucidation is to consider its synthesis, as this provides a hypothetical structure to prove or disprove.

A common and efficient route to this class of compounds is the Williamson ether synthesis.

Synthetic Protocol: Williamson Ether Synthesis

-

Deprotonation: 2-methoxy-4-methylphenol is dissolved in a polar aprotic solvent (e.g., acetone) and treated with a moderate base, such as potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: Chloroacetic acid is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction.

-

Workup: After refluxing to drive the reaction to completion, an aqueous workup followed by acidification protonates the carboxylate, precipitating the desired this compound product.

This synthesis strongly suggests the connectivity shown below, which will be the target structure for our analytical validation.

The Elucidation Workflow: A Step-by-Step Validation

The structure elucidation process is a logical, sequential workflow where each step provides a piece of the puzzle. Mass spectrometry gives the overall formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Causality: The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We choose Electrospray Ionization (ESI) in negative ion mode because the carboxylic acid moiety is easily deprotonated to form a stable [M-H]⁻ anion, which is ideal for accurate mass measurement.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Parameters (Negative Ion Mode):

-

Ionization Mode: ESI-

-

Capillary Voltage: 3.5 kV

-

Scan Range: m/z 50-500

-

Source Temperature: 120 °C

-

Internal Calibrant: Use a known reference compound (e.g., sodium formate) for real-time mass correction to ensure high accuracy.

-

-

Data Analysis: Identify the most abundant ion and compare its measured exact mass to the theoretical mass calculated for the deprotonated molecule, [C₁₀H₁₁O₄]⁻.

Expected Data & Interpretation

The molecular formula C₁₀H₁₂O₄ has a monoisotopic mass of 196.0736 Da.[1][7] The expected [M-H]⁻ ion, C₁₀H₁₁O₄⁻, would have a theoretical exact mass of 195.0663 Da. The HRMS experiment should yield a measured mass within 5 ppm of this value, confirming the elemental composition.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₀H₁₂O₄ | - |

| Monoisotopic Mass | 196.0736 Da | - |

| [M-H]⁻ Ion | C₁₀H₁₁O₄⁻ | - |

| Exact Mass of [M-H]⁻ | 195.0663 Da | 195.0663 ± 0.0010 Da |

Infrared Spectroscopy: Functional Group Identification

Expertise & Causality: With the molecular formula established, we must confirm the presence of the key functional groups predicted by our synthetic hypothesis: a carboxylic acid, an ether linkage, and an aromatic ring. FTIR spectroscopy is the ideal tool for this, as these groups have highly characteristic vibrational frequencies.[8]

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum (baseline correction) and identify the key absorption bands.

Expected Data & Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) | The exceptional broadness is due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[9][10][11] |

| ~2950 | Medium, Sharp | C-H Stretch (Aromatic & Aliphatic) | Confirms the presence of C-H bonds on the ring and methyl/methylene groups. |

| 1725-1700 | Very Strong, Sharp | C=O Stretch (Carboxylic Acid) | Confirms the carbonyl of the carboxylic acid.[8][10] |

| ~1610, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) | Characteristic vibrations of the benzene ring. |

| 1320-1210 | Strong | C-O Stretch (Ether & Carboxylic Acid) | Confirms the presence of both the aryl ether and carboxylic acid C-O bonds.[9] |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the exact arrangement of atoms. 2D NMR experiments like COSY and HSQC are then used to validate these connections authoritatively.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Perform a D₂O shake experiment: add a drop of D₂O, shake the tube, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium and its signal will disappear, confirming its identity.[11]

-

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.

-

2D NMR Acquisition:

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to.

-

Expected Data & Interpretation

¹H NMR Spectrum (Predicted, 500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | Singlet, Broad | 1H | H -OOC- | Very deshielded due to the electronegative oxygens; signal disappears with D₂O.[11] |

| ~6.85 | d | 1H | Ar-H (H-6) | Ortho to the electron-donating -OCH₃ group. |

| ~6.75 | s | 1H | Ar-H (H-3) | Meta to -OCH₃ and ortho to -CH₃. |

| ~6.70 | d | 1H | Ar-H (H-5) | Ortho to the -CH₃ group. |

| ~4.65 | Singlet | 2H | -O-CH₂ -COOH | Deshielded by the adjacent ether oxygen and carboxyl group. |

| ~3.75 | Singlet | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |

| ~2.20 | Singlet | 3H | Ar-CH₃ | Typical chemical shift for an aryl methyl group. |

¹³C NMR Spectrum (Predicted, 125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.0 | C =O | Carboxylic acid carbonyl carbon.[10] |

| ~149.0 | C -OCH₂ | Aromatic carbon bonded to the ether side chain. |

| ~148.0 | C -OCH₃ | Aromatic carbon bonded to the methoxy group. |

| ~130.0 | C -CH₃ | Aromatic carbon bonded to the methyl group. |

| ~125.0 | Ar-C H | Aromatic methine carbon. |

| ~115.0 | Ar-C H | Aromatic methine carbon. |

| ~112.0 | Ar-C H | Aromatic methine carbon. |

| ~65.0 | -O-C H₂- | Methylene carbon, deshielded by oxygen. |

| ~55.5 | -OC H₃ | Methoxy carbon. |

| ~20.0 | Ar-C H₃ | Methyl carbon. |

2D NMR Interpretation

The HSQC spectrum is pivotal for final confirmation. It provides unambiguous correlations between the proton and carbon signals, solidifying the assignments made from the 1D spectra.

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

Conclusion: Synthesizing the Data for an Unambiguous Assignment

The structure of this compound is definitively confirmed by the seamless integration of all spectroscopic data:

-

HRMS established the correct molecular formula: C₁₀H₁₂O₄.

-

FTIR confirmed the presence of the required functional groups: a carboxylic acid (broad O-H, strong C=O), an aromatic ring, and C-O ether linkages.

-

¹H and ¹³C NMR provided the exact count of protons and carbons in unique chemical environments, consistent with the proposed structure.

-

2D NMR (HSQC & COSY) validated the connectivity, linking specific protons to their corresponding carbons and to adjacent protons, leaving no ambiguity in the final assignment.

This multi-technique, self-validating workflow provides an authoritative and robust protocol for the structure elucidation of novel compounds, ensuring the highest level of scientific rigor for research and development professionals.

References

-

Wikipedia. MCPA . [Link]

-

CSIRO Publishing. Preparation and Crystal Structure of the Potentially Tridentate Substituted Phenoxyacetic Acid . Australian Journal of Chemistry. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids . [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles . [Link]

-

OpenStax. Spectroscopy of Carboxylic Acids and Nitriles . [Link]

-

PubChem. (4-chloro-2-Methylphenoxy)acetic acid . [Link]

-

ScienceDirect. General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA . [Link]

-

FAO. MCPA Evaluation Report . [Link]

-

PubChem. (2-Methoxy-4-methylphenoxy)acetic acid . [Link]

-

YouTube. IR Spectra of Carboxylic Acids, Amides and Esters . [Link]

-

MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid . Molecules. [Link]

-

National Library of Medicine. Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

PubChemLite. (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4) . [Link]

-

Oxford Academic. Cheminformatics review of auxins as herbicides . Journal of Experimental Botany. [Link]

Sources

- 1. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 7. PubChemLite - (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to (2-Methoxy-4-methyl-phenoxy)-acetic acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Methoxy-4-methyl-phenoxy)-acetic acid (CAS No. 6270-23-1), a molecule with potential applications in agrochemical and pharmaceutical research. Drawing upon established principles of organic synthesis, analytical chemistry, and molecular biology, this document offers field-proven insights and detailed methodologies to support researchers in their exploration of this compound.

Molecular Profile and Physicochemical Properties

This compound is a carboxylic acid derivative of guaiacol, characterized by the presence of a methoxy and a methyl group on the phenoxy ring. These substitutions are anticipated to influence its biological activity and physicochemical properties compared to unsubstituted phenoxyacetic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6270-23-1 | |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | |

| Melting Point | Not experimentally reported. Expected to be a solid at room temperature based on related structures. | N/A |

| Boiling Point | Predicted: >300 °C | N/A |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. | N/A |

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an α-halo acid.

Synthesis Workflow

The synthesis proceeds in two key steps: the formation of the sodium salt of 2-methoxy-4-methylphenol (4-methylguaiacol), followed by its reaction with a haloacetic acid, typically chloroacetic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of phenoxyacetic acids.

Materials:

-

2-Methoxy-4-methylphenol (4-methylguaiacol)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 2-methoxy-4-methylphenol in 20 mL of 3 M aqueous sodium hydroxide.

-

Reaction: To the stirred solution, add 12 mmol of chloroacetic acid. Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the crude product should form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with two 20 mL portions of deionized water, followed by one 20 mL portion of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Analytical Characterization

Accurate characterization of the synthesized this compound is crucial for ensuring its purity and for subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for assessing the purity of the final product and for monitoring reaction progress.

Table 2: Representative HPLC Method for Phenoxyacetic Acids

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas chromatography-mass spectrometry (GC-MS) can also be employed, typically after derivatization to convert the carboxylic acid to a more volatile ester (e.g., methyl ester).

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural elucidation and confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl and methoxy carbons.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). The fragmentation pattern is expected to include characteristic losses of the carboxylic acid group and cleavage of the ether linkage.

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively documented in public literature. However, based on its structural similarity to known herbicides and other bioactive molecules, two primary mechanisms of action can be postulated.

Auxin-like Activity in Plants

Phenoxyacetic acids are a well-known class of synthetic auxins used as herbicides.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2][3] The primary mode of action involves binding to auxin-binding proteins (ABPs), which are key components of the auxin signaling pathway.[2]

Free Fatty Acid Receptor 1 (FFA1) Agonism in Mammalian Systems

Recent research has identified certain phenoxyacetic acid derivatives as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[4] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is involved in glucose-stimulated insulin secretion.[5] This finding suggests a potential therapeutic application for this class of compounds in the treatment of type 2 diabetes. The structure-activity relationship (SAR) for FFA1 agonism by phenoxyacetic acids is an active area of research.[1][2]

Detailed Experimental Protocol

This protocol is a generalized procedure for the Avena coleoptile curvature test.

Materials:

-

Avena sativa (oat) seeds

-

Agar

-

Petri dishes

-

Test compound dissolved in a suitable solvent (e.g., ethanol) and incorporated into agar blocks

-

Control agar blocks (with solvent only)

-

Ruler and protractor or imaging software for angle measurement

Procedure:

-

Seed Germination: Germinate Avena sativa seeds in complete darkness for 2-3 days until the coleoptiles are approximately 2-3 cm long. [6]2. First Decapitation: Under a dim red light, excise the apical 1-2 mm of the coleoptiles and place the tips on a 1.5% agar plate. Allow the tips to remain on the agar for 1-2 hours to collect the natural auxin. [7]3. Preparation of Agar Blocks: Cut the auxin-containing agar into small blocks of a standardized size (e.g., 2x2 mm). Prepare separate agar blocks containing known concentrations of the test compound and control blocks.

-

Second Decapitation: Decapitate the coleoptiles again, removing the top 3-5 mm. Gently pull and remove the primary leaf within the coleoptile. [7]5. Application of Agar Blocks: Place an agar block (control or test compound) asymmetrically on one side of the cut surface of the decapitated coleoptile. [8]6. Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes.

-

Measurement: After incubation, measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the compound in the agar block. [8]

Toxicology and Safety Considerations

-

Acute Toxicity: The GHS classification for this compound indicates it is harmful if swallowed. [9]For methoxyacetic acid, the oral LD50 in rats is reported to be between 1000-1500 mg/kg. [10]* Genotoxicity and Cytotoxicity: Some chlorinated phenoxyacetic acids have been shown to have cytotoxic and mutagenic effects. [1]The cytotoxic potential of phenoxyacetic acid derivatives against various cancer cell lines is an area of active research. [11]* Handling Precautions: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Environmental Fate

The environmental persistence and biodegradation of phenoxyacetic acids are influenced by their chemical structure and environmental conditions.

-

Biodegradation: The primary route of degradation in the environment is microbial metabolism. The ether linkage is a common site of initial cleavage, followed by ring opening and further degradation. The presence of methoxy and methyl groups may influence the rate and pathway of biodegradation.

-

Persistence: Phenoxyacetic acid herbicides can persist in the environment for weeks to months, depending on factors such as soil type, temperature, and microbial activity.

Conclusion

This compound is a compound with potential for further investigation in both agricultural and pharmaceutical research. Its synthesis is achievable through standard organic chemistry techniques, and its characterization can be accomplished using modern analytical methods. The postulated dual mechanism of action, as both a synthetic auxin and a potential FFA1 agonist, makes it an intriguing target for further study. This guide provides a solid foundation of technical information and detailed protocols to enable researchers to confidently work with and explore the properties and applications of this molecule.

References

- Vangala, A. et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), pp.5293-5297.

- BenchChem (2025).

- The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta, 84(1), pp.1-10.

- The Genetic Toxicology of Phenoxy Acids Other Than 2,4,5-T.

- Nufarm (n.d.). PHENOXIES.

- Encyclopedia.pub (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, pp.65-135.

- Stenutz, R. (n.d.). 2-methylphenoxyacetic acid.

- Scribd (n.d.). Auxin Bioassay.

- Australian Government Department of Health (2015). Acetic acid, methoxy-: Human health tier II assessment.

- Biology Discussion (n.d.). Study Notes on Bioassay (With Diagram) | Plants.

- Alves, T. A. et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4).

- Environmental Health Directorate (2004). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid.

- Indian Ecological Society (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Journal of Ecology, 52(4), pp.755-762.

- Vedantu (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE.

- JETIR (2023).

- MDPI (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), p.5489.

- ResearchGate (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 234326, (2-Methoxy-4-methylphenoxy)acetic acid.

- PubMed (2015).

- Juniper Publishers (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.

- Fisher Scientific (2025). SAFETY DATA SHEET - (2-Methylphenoxy)acetic acid.

- Australian Government Department of Health. (2015). Human health tier II assessment for Acetic acid, methoxy-.

- ResearchGate (2024). Physical and chemical properties of phenoxyacetic acid herbicides.

- Royal Society of Chemistry (n.d.).

- Royal Society of Chemistry (n.d.).

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

- NIST (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook.

- ChemicalBook (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.

- ChemicalBook (n.d.). 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum.

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- Wiley (n.d.). (2-formyl-4-methoxyphenoxy)acetic acid, methyl ester - Optional[1H NMR].

- Wikipedia (n.d.). ZLY18.

- ChemicalBook (n.d.). (2-METHYLPHENOXY)ACETIC ACID | 1878-49-5.

- NIST (n.d.). (2-methoxyphenoxy)acetic acid. In NIST Chemistry WebBook.

- Wiley (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid - Optional[13C NMR].

- PubMed Central (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15882, 2-(2-Methoxyphenoxy)acetic acid.

- PubMed (2014).

- Fisher Scientific (n.d.). SAFETY DATA SHEET - Benzeneacetic Acid, 4-Methoxy-.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19188, Phenoxyacetic Acid.

- ScienceLab.com (2005).

- Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Echemi (n.d.). Acetic acid, 2-[4-[[4-(2-chlorophenyl)

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid.

Sources

- 1. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]

- 4. indianecologicalsociety.com [indianecologicalsociety.com]

- 5. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(2-Methoxy-4-methyl-phenoxy)-acetic acid molecular weight

An In-Depth Technical Guide to (2-Methoxy-4-methyl-phenoxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its fundamental properties, synthesis, analytical methodologies, and applications, offering field-proven insights for professionals in research and development.

Core Compound Identity and Properties

This compound, with the CAS number 6270-23-1, is a polar aromatic acid.[] Its structure, featuring methoxy and methyl substituents on a phenoxyacetic acid backbone, makes it a versatile building block in organic synthesis.[][2]

Molecular Structure and Weight

The fundamental identity of a chemical compound begins with its structure and molecular weight, which dictates its reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key quantitative data provides a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |

| Molecular Weight | 196.20 g/mol | [3][4] |

| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [3] |

| Monoisotopic Mass | 196.07355886 Da | [3] |

| CAS Number | 6270-23-1 | [3][4] |

| Predicted XlogP | 1.3 | [5] |

| GHS Classification | Warning: Harmful if swallowed (Acute Tox. 4) | [3] |

Synthesis and Manufacturing Insights

The synthesis of this compound is crucial for its availability in research and industrial applications. A common and logical approach for this class of compounds is the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an α-halo acid or ester, followed by hydrolysis if an ester is used.

The causality behind this choice of pathway lies in its reliability and the ready availability of starting materials. The phenoxide, generated by deprotonating the phenol with a suitable base, acts as a potent nucleophile, readily displacing the halide from the acetic acid derivative.

Generalized Synthesis Workflow

The following diagram illustrates a plausible and efficient synthesis route.

Caption: Generalized workflow for the synthesis of this compound.

This process is analogous to methods described for synthesizing similar phenoxyacetic acids, where a hydroxy-functionalized aromatic compound is reacted with a bromoacetate ester in the presence of a base like potassium carbonate.[6]

Analytical Methodologies

Accurate and precise analytical methods are paramount for quality control, metabolic studies, and ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for the analysis of phenoxyacetic acids and related compounds.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method due to the polar and non-volatile nature of the carboxylic acid group.

Protocol: Reverse-Phase HPLC with UV Detection

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[8] The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength that matches the compound's absorbance maximum (typically around 230-280 nm for aromatic compounds).[8]

-

Injection Volume: 10 µL.

-

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantitation according to standard guidelines.

Gas Chromatography (GC)

For GC analysis, the carboxylic acid group must be derivatized to increase its volatility.

Protocol: GC-FID/MS after Derivatization

-

Derivatization (Esterification):

-

The acid is converted to its methyl ester. This can be achieved by reacting the sample with a methylating agent like diazomethane or by heating with methanol in the presence of an acid catalyst (e.g., H₂SO₄).

-

This step is critical as it allows the analyte to volatilize without decomposition in the GC inlet.

-

-

Extraction:

-

The derivatized sample is extracted from the reaction mixture into an organic solvent (e.g., methylene chloride or hexane).

-

-

GC Conditions:

-

Column: A wide-bore, fused-silica capillary column.

-

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for definitive identification.[9]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is typically used to ensure good separation from any impurities or side-products.

-

Analytical Workflow Diagram

The following diagram outlines the decision-making process and steps for analyzing this compound.

Caption: Decision workflow for the chemical analysis of the target compound.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple functional groups that can be selectively modified.

-

Pharmaceutical Synthesis: It serves as a building block for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[10] The phenoxyacetic acid moiety is a common structural motif in medicinal chemistry.

-

Agrochemicals: Its structural similarity to plant growth regulators (auxins) makes it a useful precursor in the development of herbicides.[10]

-

Fine Chemicals: The ability of its functional groups to undergo transformations like esterification, alkylation, and oxidation allows chemists to create a diverse range of novel molecules with tailored properties for specialized applications.[2]

Safety and Handling

Based on aggregated GHS information, this compound is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234326, (2-Methoxy-4-methylphenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

MySkinRecipes. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. Retrieved January 12, 2026, from [Link].

-

PubChemLite. (n.d.). (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4). Retrieved January 12, 2026, from [Link].

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 12, 2026, from [Link].

-

SIELC Technologies. (2018). Separation of Methoxyacetic acid on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 12, 2026, from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved January 12, 2026, from [Link].

Sources

- 2. 6270-23-1 | MFCD03986071 | 2-(2-Methoxy-4-methylphenoxy)acetic acid [aaronchem.com]

- 3. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - (2-methoxy-4-methylphenoxy)acetic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Methoxyacetic acid | SIELC Technologies [sielc.com]

- 9. epa.gov [epa.gov]

- 10. 2-(4-(Methoxycarbonyl)phenoxy)acetic acid [myskinrecipes.com]

(2-Methoxy-4-methyl-phenoxy)-acetic acid discovery and history

An In-Depth Technical Guide to the Discovery and History of (2-Methoxy-4-methyl-phenoxy)-acetic acid

Abstract

This compound is a member of the phenoxyacetic acid class of compounds, a group that holds significant historical importance in the development of modern agriculture through the discovery of synthetic auxin herbicides. While this specific molecule does not share the widespread fame of its chlorinated analogue, MCPA ((4-chloro-2-methylphenoxy)acetic acid), its scientific foundation is rooted in the revolutionary mid-20th-century research into plant growth regulators. This guide provides a comprehensive overview of the historical context of its discovery, the fundamental synthesis methodologies, its presumed mechanism of action based on its structural class, and its specific physicochemical properties. The narrative is designed for researchers, scientists, and drug development professionals, offering a technical yet accessible exploration of the science underpinning this class of molecules.

Historical Context: The Dawn of Synthetic Auxins

The story of this compound is intrinsically linked to the groundbreaking discovery of the first hormone herbicides in the 1940s. This era marked a paradigm shift in agriculture, moving from mechanical weed control to selective chemical solutions that transformed crop yields.[1]

The Auxin Precedent

Long before the development of synthetic herbicides, scientists were unraveling the mysteries of plant growth. In the late 19th century, Charles and Francis Darwin observed that a signal perceived in the tip of a plant coleoptile dictated the direction of its growth toward light.[2] This "transmittable substance" was later identified as auxin, a class of plant hormones that regulate cell elongation and other developmental processes. The primary natural auxin, indole-3-acetic acid (IAA), was first isolated from human urine and later identified in plants.[3][4] Scientists like Frits Went developed bioassays, such as the Avena coleoptile curvature test, which were instrumental in isolating and characterizing these growth-promoting substances.[3]

A Case of Multiple Discovery

The leap from understanding natural auxins to creating synthetic analogues with herbicidal properties occurred in the midst of World War II. The research was driven by the urgent need to increase food production. It was a remarkable case of near-simultaneous, independent discovery by four groups in the United Kingdom and the United States.[5]

-

William G. Templeman and associates at Imperial Chemical Industries (ICI) : In 1936, research began at ICI's Jealott's Hill research center.[6] Templeman found that high concentrations of the natural auxin IAA could halt plant growth and kill broadleaf plants within a cereal field.[6] This led his team to synthesize and test numerous related compounds, seeking greater stability and selective activity.

-

Philip S. Nutman and associates at Rothamsted Research : Concurrently, a group at the esteemed Rothamsted Experimental Station, the world's longest-running agricultural research institution, was also investigating plant growth regulators.[5][7]

-

Franklin D. Jones at the American Chemical Paint Company : Across the Atlantic, similar investigations were underway in the United States.[5]

-

Ezra Kraus and John Mitchell at the University of Chicago and the USDA : This group also independently explored the herbicidal potential of these compounds.[5]

Due to wartime secrecy, the usual scientific publication and patent processes were delayed, leading to some initial confusion about priority.[5] However, it is now recognized that these teams collectively deserve credit for discovering the potent and selective herbicidal activity of phenoxyacetic acids like 2,4-D and MCPA, which were introduced commercially around 1945.[1][6] The synthesis of MCPA was first reported by Synerholme and Zimmerman in 1945 and by Templeman and Foster in 1946.[8]

The development of this compound follows from this pioneering work. Once the core structure of phenoxyacetic acid was established as a potent "superauxin," it became a scaffold for extensive structure-activity relationship (SAR) studies. Researchers began systematically altering the substituents on the phenyl ring to modulate activity, selectivity, and physical properties. The synthesis of the methoxy and methyl-substituted analogue, the subject of this guide, would have been a logical step in this exploratory chemical research.

Synthesis and Physicochemical Properties

The synthesis of this compound is based on a classic and straightforward chemical reaction, the Williamson ether synthesis. This method is standard for the production of virtually all phenoxyacetic acid derivatives.

General Synthesis Protocol

The reaction involves the condensation of a substituted phenol with chloroacetic acid in the presence of a base.[6]

Step-by-Step Methodology:

-

Phenol Deprotonation: The precursor phenol, in this case, 2-methoxy-4-methylphenol (also known as creosol), is treated with a strong base, such as sodium hydroxide (NaOH), to form the corresponding sodium phenoxide salt. This deprotonation is crucial as it makes the oxygen atom a potent nucleophile.[9]

-

Nucleophilic Substitution: The sodium phenoxide solution is then reacted with a salt of chloroacetic acid (e.g., sodium chloroacetate). The phenoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction to form the ether linkage.[10]

-

Acidification: The resulting product is the sodium salt of the phenoxyacetic acid. To obtain the final carboxylic acid, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl). This protonates the carboxylate, causing the free acid to precipitate out of the aqueous solution.[9]

-

Purification: The crude product can be collected by filtration and purified by recrystallization.

The overall reaction is as follows: 2-methoxy-4-methylphenol + ClCH₂COOH + 2 NaOH → this compound sodium salt + NaCl + 2 H₂O this compound sodium salt + HCl → this compound + NaCl

Caption: General workflow for the synthesis of this compound.

The precursor, 2-methoxy-4-methylphenol, can be prepared by the methylation of homopyrocatechin or by the hydrogenation of vanillin.[11] It is also a natural component of wood creosote.[12]

Physicochemical Properties

This compound is a specialty chemical available for research purposes.[13] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | [14] |

| CAS Number | 6270-23-1 | [13][14] |

| Molecular Formula | C₁₀H₁₂O₄ | [13][14] |

| Molecular Weight | 196.20 g/mol | [13][14] |

| InChIKey | UKBBJABLUBELSL-UHFFFAOYSA-N | [14] |

Mechanism of Action: A Synthetic Growth Hormone

Phenoxyacetic acids exert their biological effects by acting as mimics of the natural plant hormone IAA.[6] Because they are more resistant to degradation within the plant than IAA, they can be applied at concentrations that overwhelm the plant's normal hormonal balance, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible species, particularly broadleaf weeds.[15]

The Auxin Receptor and Signal Cascade

The molecular mode of action for auxins and auxinic herbicides is now understood in considerable detail.[16]

-

Perception: The auxin molecule (natural or synthetic) binds to a co-receptor complex. This complex consists of an F-box protein, such as TIR1 (Transport Inhibitor Response 1), and a transcriptional repressor protein from the Aux/IAA family.[16]

-

Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination, marking it for destruction by the 26S proteasome.[16]

-

Gene Activation: With the repressor removed, Auxin Response Factors (ARFs), which are transcription factors, are free to bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.[16]

-

Physiological Response: The over-expression of these genes leads to a cascade of downstream effects, including the rapid production of ethylene and abscisic acid.[15] This hormonal chaos disrupts cellular processes, causing epinasty (downward bending of leaves), stem twisting, and ultimately, senescence and tissue death.[15]

A key early response is the activation of plasma membrane H⁺-ATPases (proton pumps). This acidifies the cell wall, activating enzymes called expansins that loosen the cell wall structure, allowing for rapid, uncontrolled cell elongation.[17]

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Conclusion

While this compound may not be a household name in the agrochemical industry, its existence is a direct consequence of one of the most significant discoveries in modern agricultural science. Its discovery and history are embedded in the broader narrative of the phenoxyacetic acid herbicides, a story of scientific curiosity, wartime necessity, and parallel innovation that revolutionized weed management. The straightforward synthesis and well-understood mechanism of action, both hallmarks of its chemical class, make it a valuable reference compound for researchers in herbicide science, plant physiology, and synthetic chemistry. This guide serves to contextualize the compound within its rich scientific heritage, providing a technical foundation for professionals in the field.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 414-416. [Link]

-

Purdue University. (n.d.). MCPA. Purdue University College of Agriculture. [Link]

-

Namuth, D., & Sterling, T. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. University of Nebraska-Lincoln MediaHub. [Link]

-

University of Nebraska-Lincoln. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1. [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Semantic Scholar. [Link]

-

ChemEurope.com. (n.d.). MCPA. [Link]

-

Grokipedia. (n.d.). MCPA. [Link]

-

Wikipedia. (n.d.). MCPA. [Link]

-

Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707–735. [Link]

-

ISAAA. (2018). Plant Biologists Develop Synthetic Auxin to Understand Plant's Mysteries. [Link]

-

GCW Gandhi Nagar Jammu. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. [Link]

-

Atlantis Press. (2021). Synthesis, characterization, and antioxidant activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, Engineering and Health. [Link]

-

Troyer, J. R. (2001). In the beginning: the multiple discovery of the first hormone herbicides. Weed Science, 49(2), 290-297. [Link]

-

Howard Hughes Medical Institute. (2018). Lab-made Hormone May Reveal Secret Lives of Plants. [Link]

-

The Production of Phenoxy Herbicides. (n.d.). [Link]

-

Li, Y., et al. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 13(45), 31693-31701. [Link]

- Google Patents. (n.d.). Preparation method of phenoxycarboxylic acid herbicides.

-

PubChem. (n.d.). (2-Methoxy-4-methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

ResearchGate. (2019). The discovery of the chemical nature of the plant hormone auxin. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(4-METHOXYPHENOXY)ACETIC ACID. [Link]

- Google Patents. (n.d.).

-

Lichitsky, B. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

Wikipedia. (n.d.). ZLY18. [Link]

-

Wikipedia. (n.d.). Creosol. [Link]

-

MySkinRecipes. (n.d.). 2-(4-(Methoxycarbonyl)phenoxy)acetic acid. [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. [Link]

-

Rothamsted Research. (n.d.). KICKING THE HABIT: PESTICIDES. [Link]

-

Agricology. (n.d.). Rothamsted Research. [Link]

-

PubChem. (n.d.). (2-Formyl-4-methylphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

-

Rothamsted Research. (n.d.). New International Partnership to Combat Weeds. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. [Link]

-

ResearchGate. (n.d.). In the beginning: the multiple discovery of the first hormone herbicides. [Link]

- Google Patents. (n.d.). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]

- 6. MCPA - Wikipedia [en.wikipedia.org]

- 7. Rothamsted Research - Agricology [agricology.co.uk]

- 8. MCPA [chemeurope.com]

- 9. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. nzic.org.nz [nzic.org.nz]

- 11. 2-Methoxy-4-methylphenol | 93-51-6 [chemicalbook.com]

- 12. Creosol - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

- 14. (2-Methoxy-4-methylphenoxy)acetic acid | C10H12O4 | CID 234326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

An In-depth Technical Guide to the Biological Activity of (2-Methoxy-4-methyl-phenoxy)-acetic acid (MCPA)

Introduction

(2-Methoxy-4-methyl-phenoxy)-acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective and systemic phenoxy herbicide that has been widely used in agriculture since its introduction in 1945.[1] It is primarily utilized for the post-emergence control of broadleaf weeds in a variety of cereal crops, grasslands, and turf.[1][2][3] MCPA's efficacy and cost-effectiveness have made it a staple in weed management programs globally.[2] This technical guide provides a comprehensive overview of the biological activity of MCPA, delving into its mechanism of action, its effects on various organisms, and the experimental protocols used to evaluate its biological impact. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and herbicide science.

Mechanism of Action: A Synthetic Auxin Mimic

The primary mode of action of MCPA is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3] In susceptible dicotyledonous (broadleaf) plants, MCPA disrupts normal hormonal regulation, leading to uncontrolled and disorganized cell growth, division, and elongation.[2] This ultimately results in the death of the plant. Monocotyledonous plants, such as cereals, are generally tolerant to MCPA, which accounts for its selective herbicidal activity.[2]

At the molecular level, MCPA hijacks the canonical auxin signaling pathway. This pathway is mediated by a core set of proteins: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4][5] In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs, preventing the transcription of auxin-responsive genes.[6] When MCPA is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[4][5] This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[6][7] The degradation of the repressor frees the ARF transcription factor, which can then activate the expression of a cascade of downstream genes responsible for the observed herbicidal effects, such as epinasty, stem curling, and ultimately, plant death.[4][6]

Caption: The molecular mechanism of MCPA as a synthetic auxin mimic.

Biological Effects on Target and Non-Target Organisms

Herbicidal Efficacy

MCPA is effective against a wide range of broadleaf weeds. Its efficacy is dependent on the weed species, their growth stage, and the application rate. Weeds should ideally be sprayed when they are actively growing and at their most susceptible stage, which is typically the seedling or early rosette stage.[8]

Table 1: Efficacy of MCPA on Various Weed Species at Different Application Rates

| Weed Species | Common Name | Application Rate (L/ha) | Efficacy | Reference |

| Convolvulus arvensis | Field Bindweed | 0.27 - 0.33 | Good | [9] |

| Chenopodium album | Fat Hen | 0.27 - 0.33 | Good | [9] |

| Sinapis arvensis | Charlock (Wild Mustard) | 0.9 - 1.5 | Good | [10] |

| Raphanus raphanistrum | Wild Radish | 0.73 - 1.35 | Good | [8] |

| Cirsium arvense | Creeping Thistle | 1.35 | Good | [8] |

| Capsella bursa-pastoris | Shepherd's Purse | 1.45 | Good | [8] |

| Stellaria media | Chickweed | Not specified | Effective | [2] |

| Taraxacum officinale | Dandelion | Not specified | Effective | [2] |

| Urtica dioica | Stinging Nettle | Not specified | Effective | [2] |

Ecotoxicological Profile

While MCPA is valued for its selective herbicidal properties, it is important to consider its potential impact on non-target organisms. The toxicity of MCPA varies significantly across different species.

Table 2: Toxicological Data of MCPA for Various Non-Target Organisms